6-Nitroindene

Genotoxicity Structure-Activity Relationship Nitroaromatic Carcinogenesis

6-Nitroindene (CAS 75476-80-1) is a critical research tool for mutagenicity and genotoxicity studies. Its unique molecular architecture enables resonance stabilization of a carbonium ion intermediate, resulting in >10-fold greater mutagenic potency compared to its 5-nitroindene isomer. This positional specificity is essential for calibrating computational models, validating in vitro assay sensitivity, and probing nitroaromatic bioactivation pathways. Researchers should procure this specific isomer to ensure experimental fidelity, as substitution with other nitroaromatics introduces significant uncertainty. Confirm isomer identity via InChIKey (UJHGOFSFBKXJNM-UHFFFAOYSA-N).

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 75476-80-1
Cat. No. B15439396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroindene
CAS75476-80-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
InChIKeyUJHGOFSFBKXJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroindene (CAS 75476-80-1): Positional Differentiation in Nitroaromatic Procurements


6-Nitroindene (C9H7NO2, CAS 75476-80-1) is a nitroaromatic compound comprising a bicyclic indene scaffold substituted with a nitro group at the 6-position [1]. Its molecular architecture confers distinct electronic and reactivity profiles compared to positional isomers such as 5-nitroindene, primarily due to the orientation of the nitro group relative to the olefinic bond in the adjacent five-membered ring [1]. The compound serves as a versatile intermediate in organic synthesis and a model substrate in structure-activity relationship studies of nitroaromatic genotoxicity [1].

Why 6-Nitroindene (CAS 75476-80-1) Cannot Be Substituted with Positional Isomers in Critical Applications


Substituting 6-nitroindene with its 5-nitroindene isomer or other nitroaromatics without empirical validation introduces significant uncertainty in both biological and synthetic contexts. The 6-nitro orientation enables resonance stabilization of a carbonium ion intermediate following bioactivation—a feature absent in 5-nitroindene—resulting in a greater than 10-fold difference in mutagenic potency [1]. This positional specificity dictates that isomer identity, not merely the presence of a nitroindene scaffold, determines performance in genotoxicity assessments, synthetic route fidelity, and final product purity.

Quantitative Differentiation of 6-Nitroindene (CAS 75476-80-1) Against Key Comparators


6-Nitroindene Exhibits >10-Fold Higher Mutagenic Potency Than 5-Nitroindene in Salmonella typhimurium

In a comparative mutagenicity assay using nine strains of Salmonella typhimurium, 6-nitroindene demonstrated at least 10-fold greater direct-acting mutagenic potency than its positional isomer, 5-nitroindene [1]. The difference is attributed to the ability of the olefinic bond in the adjacent five-membered ring of 6-nitroindene to contribute to resonance stabilization of a reactive nitrenium/carbonium ion intermediate following bioactivation, a pathway not accessible to 5-nitroindene [1].

Genotoxicity Structure-Activity Relationship Nitroaromatic Carcinogenesis

6-Nitroindene Enables Resonance-Stabilized Electrophilic Intermediates Absent in 5-Nitroindene

Mechanistic studies indicate that the 6-nitro orientation permits the adjacent olefinic bond in the five-membered ring to participate in resonance stabilization of a carbonium ion formed after nitroreduction and subsequent bioactivation [1]. In contrast, 5-nitroindene lacks this stabilizing interaction due to the altered position of the nitro group relative to the double bond [1]. This structural feature directly explains the quantitative mutagenicity difference observed in bacterial assays [1].

Mechanistic Toxicology Bioactivation Electrophilic Intermediates

Physicochemical Properties of 6-Nitroindene Support Its Handling and Purity Assessment

6-Nitroindene exhibits a calculated density of 1.303 g/cm³, a boiling point of 283.4 °C at 760 mmHg, and a topological polar surface area (TPSA) of 45.8 Ų . While comparable property data for 5-nitroindene (LogP = 2.6873, PSA = 45.82 Ų [1]) indicate similar lipophilicity and polarity, the distinct InChIKey (UJHGOFSFBKXJNM-UHFFFAOYSA-N) and SMILES strings serve as definitive analytical identifiers to differentiate the isomers in procurement and quality control workflows .

Analytical Chemistry Quality Control Physicochemical Characterization

Validated Research Applications for 6-Nitroindene (CAS 75476-80-1) Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Nitroaromatic Genotoxicity

Researchers investigating the molecular determinants of nitroaromatic mutagenicity require a characterized positional isomer pair with well-defined differential potency. The >10-fold greater mutagenicity of 6-nitroindene relative to 5-nitroindene in S. typhimurium [1] provides a robust benchmark for calibrating computational models, validating in vitro assay sensitivity, and probing the role of resonance stabilization in bioactivation pathways.

Mechanistic Investigation of Nitroreductase-Dependent Bioactivation

The distinct ability of 6-nitroindene—but not 5-nitroindene—to form a resonance-stabilized carbonium ion intermediate following nitroreduction [1] makes the compound an essential tool for dissecting the enzymatic and chemical steps in nitroaromatic activation. This differential behavior enables controlled studies of nitroreductase substrate specificity and the relationship between intermediate stability and DNA adduct formation.

Analytical Reference Standard for Isomer Identification and Purity Verification

Given the structural similarity and nearly identical bulk physicochemical properties of 6- and 5-nitroindene, unequivocal isomer identification in procurement and quality control relies on unique identifiers such as InChIKey (UJHGOFSFBKXJNM-UHFFFAOYSA-N) and SMILES (C1C=CC2=C1C=C(C=C2)[N+](=O)[O-]) [1]. 6-Nitroindene serves as a certified reference material to confirm isomer identity in synthetic intermediates and to detect cross-contamination in nitroaromatic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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